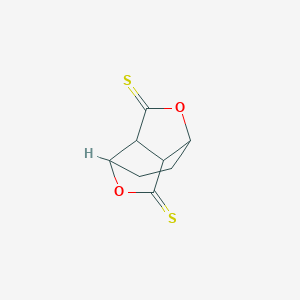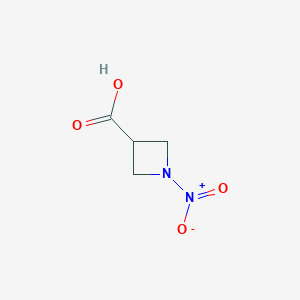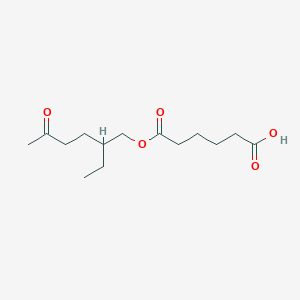
Methyl 4-(bromomethyl)-3-fluorobenzoate
概要
説明
“Methyl 4-(bromomethyl)-3-fluorobenzoate” is an ester and an important drug intermediate . The ester group is slightly twisted out of the plane of the central aromatic ring .
Synthesis Analysis
The synthesis of “Methyl 4-(bromomethyl)-3-fluorobenzoate” involves several steps. One method involves the use of 4-bromobenzoic acid, methanol, and dichlorohydantoin . The reaction is stirred and reacted at 60°C for 7 hours. After the methanol is recovered by rotary evaporation, it is transferred to a separatory funnel, and ethyl acetate is added .科学的研究の応用
Application in Polymer Science
Specific Scientific Field
Polymer Science
Summary of the Application
“Methyl 4-(bromomethyl)-3-fluorobenzoate” is used in the synthesis of poly (styrene-b-methyl methacrylate) block copolymers via reversible addition-fragmentation chain transfer (RAFT) polymerization of styrene .
Methods of Application or Experimental Procedures
The process involves the use of a RAFT-macro agent. For this purpose, 4-bromomethyl benzoyl chloride is obtained using 4-methylbenzoyl chloride and N-bromosuccinimide. The mono functional bromomethyl benzoyl t-butyl peroxy ester (t-BuBP) is obtained by reaction of 4-bromomethyl benzoyl chloride with t-butyl hydroperoxide .
Results or Outcomes
The primary parameters, such as concentration and time that affect the reaction, were evaluated. The products were characterized by FT-IR, 1 H-NMR, GPC, and TGA. The multi instruments studies of the obtained block copolymers show that the copolymers easily formed as a result of RAFT .
Application in Medicinal Chemistry
Specific Scientific Field
Medicinal Chemistry
Summary of the Application
“Methyl 4-(bromomethyl)-3-fluorobenzoate” is used in the preparation of potential anti-HIV agents. It is also used as a catalyst for rearrangement of benzylthiothiazoline derivatives in the preparation of aldose reductase inhibitors .
Methods of Application or Experimental Procedures
The compound is used in the synthesis of potential anti-HIV agents and as a catalyst for rearrangement of benzylthiothiazoline derivatives .
Results or Outcomes
The compound has shown potential in the development of anti-HIV agents and aldose reductase inhibitors .
Application in Organic Synthesis
Specific Scientific Field
Organic Synthesis
Summary of the Application
“Methyl 4-(bromomethyl)-3-fluorobenzoate” is used as an intermediate in organic synthesis . It is particularly useful in the synthesis of various organic compounds due to its reactivity .
Methods of Application or Experimental Procedures
The compound is typically used in reactions involving nucleophilic substitution, where the bromomethyl group acts as a leaving group .
Results or Outcomes
The use of “Methyl 4-(bromomethyl)-3-fluorobenzoate” in organic synthesis has led to the production of a wide range of organic compounds .
Application in Thiol Bromomethylation
Specific Scientific Field
Organic Chemistry
Summary of the Application
“Methyl 4-(bromomethyl)-3-fluorobenzoate” is used in the bromomethylation of thiols . This process enables bromomethyl sulfides as useful building blocks .
Methods of Application or Experimental Procedures
The bromomethylation of thiols is carried out using paraformaldehyde and HBr/AcOH . The preparation of structurally diverse alpha-bromomethyl sulfides illustrates the chemotolerant applicability .
Results or Outcomes
The bromomethylation of thiols using “Methyl 4-(bromomethyl)-3-fluorobenzoate” has been shown to be an efficient method for the generation of valuable synthetic intermediates .
Application in Drug Synthesis
Specific Scientific Field
Pharmaceutical Chemistry
Summary of the Application
“Methyl 4-(bromomethyl)-3-fluorobenzoate” is an important drug intermediate . It is used in the synthesis of 9-O-(4-carboxybenzyl)berberine (CBB) .
Methods of Application or Experimental Procedures
The compound is used as an intermediate in the synthesis of CBB . The specific synthetic steps would depend on the overall synthetic route chosen for the preparation of CBB .
Results or Outcomes
The use of “Methyl 4-(bromomethyl)-3-fluorobenzoate” in drug synthesis has contributed to the development of new pharmaceutical compounds .
Safety And Hazards
特性
IUPAC Name |
methyl 4-(bromomethyl)-3-fluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFO2/c1-13-9(12)6-2-3-7(5-10)8(11)4-6/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJBQAHZJVDWSFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)CBr)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30596108 | |
| Record name | Methyl 4-(bromomethyl)-3-fluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30596108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(bromomethyl)-3-fluorobenzoate | |
CAS RN |
128577-47-9 | |
| Record name | Methyl 4-(bromomethyl)-3-fluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30596108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 4-(bromomethyl)-3-fluorobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

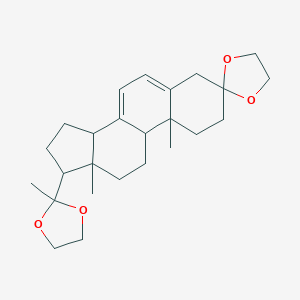
![3-Amino-1,6-dihydropyrazolo[3,4-c]pyrazole](/img/structure/B154123.png)
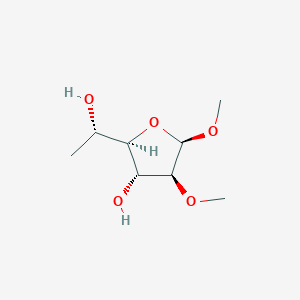
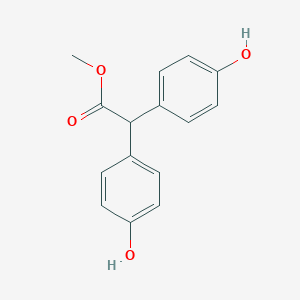
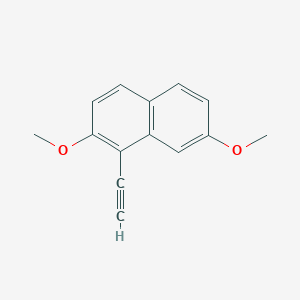
![17-Acetyl-10,13-dimethyl-1,2,4,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B154129.png)
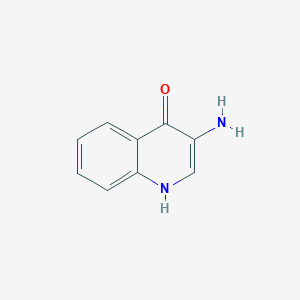
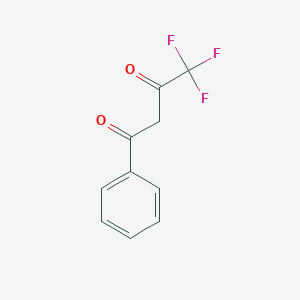
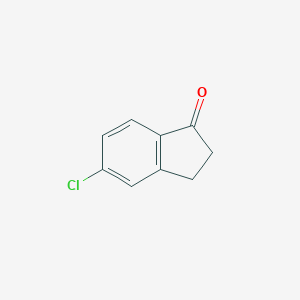
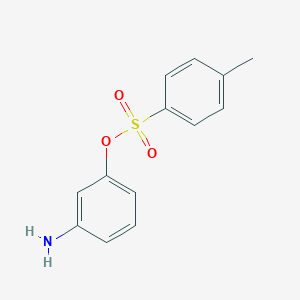
![4-[5-Phenyl-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide](/img/structure/B154141.png)
